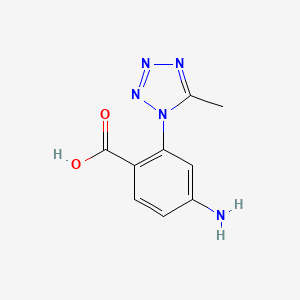

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound. Its structure contains an amino group, which gives it significant basicity . The compound is related to 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl- .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and MS analysis . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, it can react with primary amines, orthoesters, and azides . It can also undergo a heterocyclization reaction involving primary amines, orthoesters, and azides .Physical and Chemical Properties Analysis

The compound has certain physical and chemical properties. For example, it is insoluble in water but soluble in strong polar organic solvents . It also has a significant basicity due to the presence of an amino group in its structure .Scientific Research Applications

Synthesis and Radiochemical Applications

- Synthesis of Radio-labeled Compounds : Taylor et al. (1996) detailed the synthesis of radio-labeled compounds using a related amino benzoic acid, focusing on the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives. This work highlights the importance of amino benzoic acids in creating radio-labeled molecules for biomedical research, potentially including imaging and tracking biochemical processes in vivo (Taylor et al., 1996).

Chemical Properties and Interactions

- Substituent Effects on Chemical Interactions : Research by Brown et al. (1993) on the complexation of benzoic and substituted benzoic acids provides insight into how chemical modifications, such as those present in 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid, can influence molecular interactions. This study investigated the impacts of substituents on binding affinities and molecular recognition, relevant for understanding the interactions of complex organic molecules (Brown et al., 1993).

Material Science and Polymer Chemistry

- Doping Polyaniline with Benzoic Acid Derivatives : Research by Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer. This study underscores the versatility of benzoic acid derivatives in modifying the electrical properties of materials, which could be extended to the study compound in terms of its potential roles in material science (Amarnath & Palaniappan, 2005).

Advanced Glycation End-Products Research

- Formation and Detection of Advanced Glycation End-Products : Nemet et al. (2006) discussed the formation of methylglyoxal, a precursor to advanced glycation end-products (AGEs), which are compounds associated with aging and diabetes complications. The study illustrates the broader chemical context of reactive alpha-oxoaldehydes and their derivatives, which could include research into similar compounds like this compound, especially in understanding their biological activities and detection (Nemet et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have shown inhibitory activities against cancer cell lines , suggesting potential targets could be proteins or enzymes involved in cell proliferation or survival.

Mode of Action

Tetrazole derivatives are known to react with acidic materials and strong oxidizers . This suggests that the compound might interact with its targets through a mechanism involving proton transfer or redox reactions.

Biochemical Pathways

Given its potential anticancer activity , it might be involved in pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

The compound’s molecular weight of 990946 suggests it could potentially be absorbed and distributed in the body

Result of Action

In vitro studies have indicated that some compounds similar to 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound might induce cell death or inhibit cell proliferation in these cells.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, its reactivity with acidic materials and strong oxidizers suggests that its action might be affected by the pH and redox conditions of its environment. Additionally, its stability could be influenced by factors such as temperature and light exposure.

Properties

IUPAC Name |

4-amino-2-(5-methyltetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJBANFFDGEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=C(C=CC(=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)

![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)